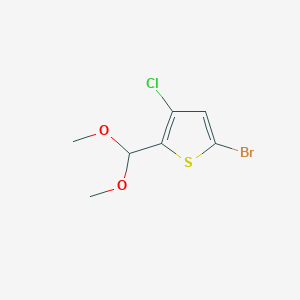

![molecular formula C6H3BrN2OS B2978189 2-Bromothieno[2,3-d]pyridazin-4(5H)-one CAS No. 1936374-21-8](/img/structure/B2978189.png)

2-Bromothieno[2,3-d]pyridazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromothieno[2,3-d]pyridazin-4(5H)-one is a chemical compound. However, there is limited information available about this specific compound. It is important to note that it shares similarities with other compounds in the thieno[2,3-d]pyridazine family12.

Synthesis Analysis

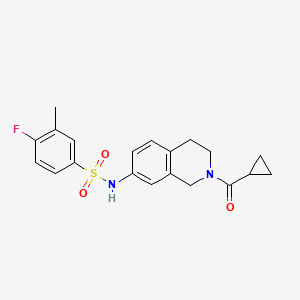

Molecular Structure Analysis

The molecular structure of 2-Bromothieno[2,3-d]pyridazin-4(5H)-one is not explicitly provided in the search results. However, it is likely to have a structure similar to other thieno[2,3-d]pyridazine compounds1.

Chemical Reactions Analysis

The specific chemical reactions involving 2-Bromothieno[2,3-d]pyridazin-4(5H)-one are not detailed in the search results. However, pyridazine compounds, which are structurally similar, are known to undergo a variety of chemical reactions3.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromothieno[2,3-d]pyridazin-4(5H)-one are not explicitly mentioned in the search results. However, similar compounds in the thieno[2,3-d]pyridazine family have been studied for their properties1.

Applications De Recherche Scientifique

Efficient Synthesis Methods

One significant application involves the efficient use of dihaloazine synthons in the transition-metal-free preparation of diverse heterocycle-fused 1,4-oxazepines, highlighting the utility of dihaloazines, including 2,3-dichloropyrazine and 3-bromo-2-chloropyridines, in SNAr-type condensations. This method provides a pathway for the synthesis of medicinally important tetracyclic compounds, showcasing the flexibility and convenience of using 1,2-dihaloazines for constructing complex molecular structures (Sapegin et al., 2015).

Crystal Structure Analysis

The crystal and molecular structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, have been determined, providing insights into the molecular geometry, bond distances, angles, and intermolecular hydrogen bonding. Such analyses help understand the structural features critical for the activity and interactions of these compounds (Bovio & Locchi, 1972).

Application in Drug Discovery

The regioselective bromination of thieno[2,3-b]pyridine, leading to the synthesis of 4-bromothieno[2,3-b]pyridine, demonstrates its potential as a building block in drug discovery. This process allows for subsequent cross-coupling reactions to proceed in excellent yields, highlighting the compound's utility in synthesizing derivatives with possible medicinal properties (Lucas et al., 2015).

Spectroscopic and Fluorescence Studies

Steady-state absorption and fluorescence studies on pyridazin-3(2H)-one derivatives have been conducted to estimate ground and excited state dipole moments. These studies provide valuable information on the electronic properties and behavior of these compounds under different solvent conditions, which can be critical in designing fluorescence-based applications (Desai et al., 2016).

Environmental Friendly Synthesis Approaches

Research has also focused on environmentally friendly approaches for synthesizing highly substituted imidazoles, using Bronsted acidic ionic liquids as efficient and reusable catalysts. Such methods are relevant for the synthesis of compounds structurally related to 2-Bromothieno[2,3-d]pyridazin-4(5H)-one, emphasizing sustainable and efficient synthetic strategies (Shaterian & Ranjbar, 2011).

Safety And Hazards

The safety and hazards associated with 2-Bromothieno[2,3-d]pyridazin-4(5H)-one are not detailed in the search results. It is always important to handle chemical compounds with appropriate safety measures.

Orientations Futures

The future directions for the study and application of 2-Bromothieno[2,3-d]pyridazin-4(5H)-one are not specified in the search results. However, the synthesis and study of similar compounds continue to be an active area of research5.

Propriétés

IUPAC Name |

2-bromo-5H-thieno[2,3-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2OS/c7-5-1-3-4(11-5)2-8-9-6(3)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXVESYBCBYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothieno[2,3-d]pyridazin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)

![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)

![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)

![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)

![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)